2-(Bromomethyl)-3-fluorobenzonitrile
Overview
Description
2-(Bromomethyl)-3-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group
Safety and Hazards
The safety data sheet for a similar compound, 2-(Bromomethyl)benzonitrile, indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction parameters and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-3-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Major Products:
Nucleophilic Substitution: Corresponding azides, ethers, or amines.
Oxidation: 2-(Bromomethyl)-3-fluorobenzoic acid.
Reduction: 2-(Bromomethyl)-3-fluorobenzylamine.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-3-fluorobenzonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluorobenzonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for facile substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, to yield amines or carboxylic acids. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
- 2-(Chloromethyl)-3-fluorobenzonitrile
- 2-(Bromomethyl)-4-fluorobenzonitrile
- 2-(Bromomethyl)-3-chlorobenzonitrile
Comparison: 2-(Bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to its chlorinated analogs, the bromine atom provides higher reactivity in nucleophilic substitution reactions. The position of the fluorine atom also influences the electronic properties of the compound, affecting its reactivity and stability .
Properties
IUPAC Name |
2-(bromomethyl)-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKKUQZIPJBLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630237 | |
Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635723-84-1 | |
Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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